molecular formula C13H10BrF2NO2S B13090165 Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate

Cat. No.: B13090165
M. Wt: 362.19 g/mol
InChI Key: JHMITUBTCRFWRB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of α-bromo ketones with thiourea under acidic conditions.

    Introduction of the Bromine Atom: The bromine atom is introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of the Difluorobenzyl Group: The difluorobenzyl group is added through a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride.

    Esterification: The final step involves esterification with ethanol in the presence of a strong acid like sulfuric acid to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, thiazole carboxylates, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-(3,4-difluorophenyl)thiazole-5-carboxylate
  • Ethyl 2-chloro-4-(3,4-difluorobenzyl)thiazole-5-carboxylate
  • Ethyl 2-bromo-4-(2,3-difluorobenzyl)thiazole-5-carboxylate

Uniqueness

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity. The presence of the 3,4-difluorobenzyl group enhances its potential biological activity and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10BrF2NO2S

Molecular Weight

362.19 g/mol

IUPAC Name

ethyl 2-bromo-4-[(3,4-difluorophenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H10BrF2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)6-7-3-4-8(15)9(16)5-7/h3-5H,2,6H2,1H3

InChI Key

JHMITUBTCRFWRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

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